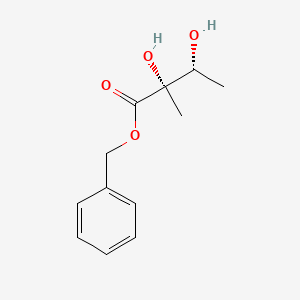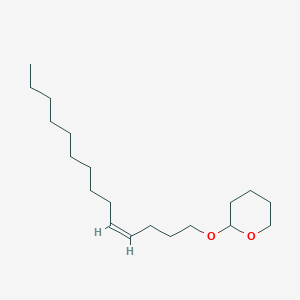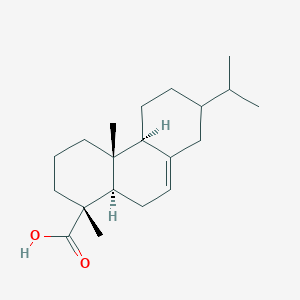
benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate, or benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid, is a natural ester found in various plants, fungi, and bacteria. It is a colorless, water-soluble compound with a characteristic odor and a sweetish taste. Benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid is a major component of the essential oils of some plants, including clove, cinnamon, and oregano, and is also found in some fruits, such as apples, oranges, and kiwi. In addition, benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid has been used as a natural flavoring agent and preservative in food and beverage production.
Mécanisme D'action
The mechanism of action of benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid is not yet fully understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. In addition, the compound has been shown to inhibit the activity of several enzymes, including 5-lipoxygenase and cyclooxygenase, which are involved in the production of inflammatory mediators. Furthermore, the compound has been found to have antimicrobial properties, which may be due to its ability to inhibit the growth of certain bacteria.
Biochemical and Physiological Effects
Benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been found to have anti-inflammatory, antioxidant, and antimicrobial properties. In addition, the compound has been found to have an effect on the regulation of blood sugar levels, as well as an effect on the regulation of cholesterol levels. Furthermore, the compound has been found to have an effect on the regulation of blood pressure, as well as an effect on the regulation of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid in laboratory experiments is that it is a naturally occurring compound and is readily available. In addition, the compound is relatively non-toxic and has a low cost. However, there are some limitations to using the compound in laboratory experiments. For example, the compound is sensitive to light and heat, and can be easily degraded. Furthermore, the compound has a low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research into benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid. For example, further research is needed to determine the exact mechanism of action of the compound and its potential therapeutic effects. In addition, further research is needed to investigate the compound’s potential use as a food preservative and flavoring agent. Furthermore, further research is needed to investigate the compound’s potential use as an antioxidant and anti-inflammatory agent. Finally, further research is needed to investigate the compound’s potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid can be achieved through a variety of methods. The most common method is the direct esterification of the acid with benzyl alcohol, which is catalyzed by a strong acid such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. Another method is the Fischer esterification of the acid with benzyl alcohol, which is catalyzed by a strong base such as sodium hydroxide, potassium hydroxide, or sodium ethoxide. In addition, the compound can also be synthesized via the reaction of benzyl bromide with the acid in the presence of a base such as sodium hydroxide or potassium hydroxide.
Applications De Recherche Scientifique
Benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid has been extensively studied in scientific research and has been found to have a variety of applications. For example, it has been used as a reagent in organic synthesis, as a solvent in chromatography, and as a flavoring agent in food and beverage production. In addition, the compound has been studied for its potential use as an antioxidant, antimicrobial, and anti-inflammatory agent. Furthermore, it has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(13)12(2,15)11(14)16-8-10-6-4-3-5-7-10/h3-7,9,13,15H,8H2,1-2H3/t9-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJHVANPLATLCH-SKDRFNHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C(=O)OCC1=CC=CC=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C)(C(=O)OCC1=CC=CC=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





